1H-インダゾール-3-オール

概要

説明

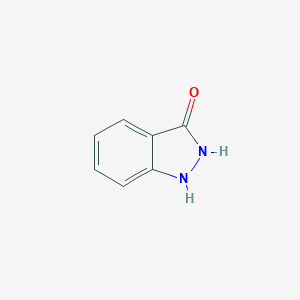

1,2-Dihydro-indazol-3-one is a heterocyclic compound with the molecular formula C₇H₆N₂O. It is also known by other names such as 3H-Indazol-3-one, 1,2-dihydro- and 3-Oxo-1,2-indazole . This compound is part of the indazole family, which is known for its diverse biological activities and medicinal properties .

科学的研究の応用

1,2-Dihydro-indazol-3-one has a wide range of scientific research applications:

作用機序

その誘導体は、炎症、癌、代謝性疾患に関与する酵素や受容体を含む、さまざまな分子標的および経路と相互作用することが知られています .

6. 類似化合物の比較

類似化合物

1,2-ジヒドロ-インダゾール-3-オンに類似した化合物には、次のものがあります。

インダゾール: 抗炎症および抗菌特性を含む、幅広い生物学的活性で知られています.

ピラゾロ-インダゾール: 顕著な抗炎症活性を示します.

ピリダジノ-インダゾール: 抗炎症剤としての可能性で知られています.

独自性

1,2-ジヒドロ-インダゾール-3-オンは、その特定の構造により、さまざまな化学修飾が可能で、さまざまな生物学的に活性な誘導体を形成することができるため、独特です 。 その穏やかで効率的な合成経路も、研究や工業用途のための貴重な化合物にします .

生化学分析

Biochemical Properties

1H-Indazol-3-ol has been found to interact with various enzymes and proteins. For instance, it has been shown to inhibit the oxidation of arachidonic acid, a reaction catalyzed by 5-lipoxygenase . This suggests that 1H-Indazol-3-ol may play a role in the regulation of inflammatory responses.

Cellular Effects

1H-Indazol-3-ol has been found to have significant effects on various types of cells. For example, it has been shown to inhibit cell growth of many neoplastic cell lines at concentrations lower than 1 μM, causing a block in the G0–G1 phase of the cell cycle .

Molecular Mechanism

It has been suggested that it may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

It is known that the compound has been used in various studies, suggesting that it is stable under laboratory conditions .

準備方法

Synthetic Routes and Reaction Conditions

1,2-Dihydro-indazol-3-one can be synthesized through various methods. One notable method involves the photochemical generation of o-nitrosobenzaldehyde from o-nitrobenzyl alcohols in an aqueous solvent at room temperature . This intermediate is then used to construct 1,2-dihydro-3H-indazol-3-ones. This method is advantageous due to its mild reaction conditions and the use of an aqueous solvent .

Industrial Production Methods

化学反応の分析

反応の種類

1,2-ジヒドロ-インダゾール-3-オンは、次のものを含むさまざまな化学反応を起こします。

酸化: この化合物は、使用される試薬や条件に応じて、さまざまな生成物に酸化できます。

還元: 還元反応は、潜在的な生物学的活性を有する他の誘導体に変換できます。

一般的な試薬と条件

これらの反応に使用される一般的な試薬には、遷移金属触媒、水素化ホウ素ナトリウムなどの還元剤、過マンガン酸カリウムなどの酸化剤が含まれます .

生成される主な生成物

これらの反応から生成される主な生成物には、さまざまな置換インダゾールとその誘導体が含まれ、それらの生物学的活性について研究されています .

4. 科学研究における用途

1,2-ジヒドロ-インダゾール-3-オンは、幅広い科学研究における用途を持っています。

類似化合物との比較

Similar Compounds

Similar compounds to 1,2-Dihydro-indazol-3-one include:

Indazole: Known for its wide range of biological activities, including anti-inflammatory and antimicrobial properties.

Pyrazolo-indazole: Exhibits significant anti-inflammatory activity.

Pyridazino-indazole: Known for its potential as an anti-inflammatory agent.

Uniqueness

1,2-Dihydro-indazol-3-one is unique due to its specific structure, which allows for diverse chemical modifications and the formation of various biologically active derivatives . Its mild and efficient synthetic routes also make it a valuable compound for research and industrial applications .

生物活性

1H-Indazol-3-ol is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article delves into the biological activity of 1H-Indazol-3-ol, focusing on its potential therapeutic applications, particularly as a d-amino acid oxidase (DAAO) inhibitor and its effects on cancer cell lines.

1H-Indazol-3-ol derivatives have been identified as potent inhibitors of DAAO, an enzyme implicated in the metabolism of d-serine, which plays a crucial role in the modulation of NMDA receptor activity in the brain. Inhibition of DAAO leads to increased levels of d-serine, which may have therapeutic implications for disorders such as schizophrenia. A study reported that certain derivatives exhibited nanomolar inhibition potency against DAAO, showcasing their potential as drug candidates for neuropsychiatric conditions .

Antitumor Activity

Recent research has highlighted the antitumor properties of 1H-Indazol-3-ol derivatives. For instance, a study demonstrated that a specific derivative showed significant inhibitory effects against the K562 leukemia cell line with an IC50 value of 5.15 µM. This compound also exhibited selectivity towards normal cells, indicating a potentially favorable therapeutic index . The mechanism underlying this activity involves the induction of apoptosis and cell cycle arrest at the G0/G1 phase, primarily through modulation of apoptotic proteins such as Bcl-2 and Bax, and activation of the p53 pathway .

Structure-Activity Relationship (SAR)

The biological activity of 1H-Indazol-3-ol is influenced by its structural modifications. A pharmacophore model developed for DAAO inhibitors highlighted key molecular features necessary for activity. The presence of specific substituents on the indazole scaffold significantly enhances inhibitory potency against DAAO and other targets like FGFR kinases .

Case Studies

Case Study 1: DAAO Inhibition

A series of indazole derivatives were synthesized and tested for their ability to inhibit DAAO. Among them, 6-fluoro-1H-indazol-3-ol was identified as a lead compound with significant efficacy in increasing d-serine levels in mouse models, suggesting its potential utility in treating schizophrenia .

Case Study 2: Anticancer Effects

In another study, compound 6o was evaluated for its cytotoxic effects on K562 cells. The results indicated that treatment with this compound led to a marked increase in apoptosis rates and altered cell cycle distribution, supporting its development as an anticancer agent targeting the p53-MDM2 pathway .

特性

IUPAC Name |

1,2-dihydroindazol-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6N2O/c10-7-5-3-1-2-4-6(5)8-9-7/h1-4H,(H2,8,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SWEICGMKXPNXNU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)NN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2049428 | |

| Record name | 3-Indazolinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2049428 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

134.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7364-25-2 | |

| Record name | Indazolinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7364-25-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Indazolinone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007364252 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1H-Indazol-3-ol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=9352 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3H-Indazol-3-one, 1,2-dihydro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 3-Indazolinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2049428 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,2-dihydro-3H-indazol-3-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.095 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-INDAZOLINONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8E254S9S1R | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: 1H-indazol-3-ol, particularly its derivative 7-nitroindazole (7-NI), acts as a potent and competitive inhibitor of rat brain NOS. [] 7-NI exhibits an IC50 of 0.9 ± 0.1 μM for inhibiting rat cerebellar NOS. [] Kinetic analysis reveals that 7-NI competes with L-arginine, the natural substrate of NOS, for binding to the enzyme. [] This inhibition of NOS, particularly the neuronal isoform (nNOS), leads to a decrease in nitric oxide (NO) production in the brain. [, ] This reduction in NO signaling has been linked to increased aggressive behavior in mice, highlighting a potential role of nNOS in regulating aggression. [, ]

A:

A: 1H-Indazol-3-ol exhibits tautomerism between the 3-hydroxy (1H-indazol-3-ol) and 3-oxo (3-indazolinone) forms. [, ] While the solid-state structure corresponds to the 3-oxo form, solution-state studies using NMR reveal a predominance of the 3-hydroxy tautomer. [, ] Theoretical calculations using methods like GIAO/B3LYP/6-311++G(d,p) support the experimental observation, indicating a higher stability of the 1H-indazol-3-ol tautomer in solution. []

A: 1H-Indazol-3-ol serves as a starting material in the synthesis of 1-aryl-1H-1,2,4-triazolo[4,3-b]indazoles. [] The synthesis involves a 1,3-addition reaction of nitrilimines to 3-indazolinone, followed by an acid-assisted 6π heteroelectrocyclic reaction of the resulting hydrazone adducts. [] This reaction sequence highlights the utility of 1H-indazol-3-ol as a building block for generating more complex heterocyclic compounds.

A: Introducing substituents at the 1 and 5 positions of the indazol-3-ol scaffold leads to derivatives with significant anti-inflammatory properties. [] For example, 5-methoxy-1-[(quinoline-2-yl-methoxy)benzyl]-1H-indazol-3-ol (compound 27 in the referenced study) demonstrates potent inhibition of 5-lipoxygenase (5-LOX), a key enzyme involved in the arachidonic acid pathway and inflammation. []

A: High-performance liquid chromatography (HPLC) serves as a reliable analytical technique for the quantification of 1H-indazol-3-ol, particularly in the context of pharmaceutical formulations containing benzydamine hydrochloride. [, ] Reversed-phase HPLC methods, employing C18 columns and UV detection, allow for the separation and detection of 1H-indazol-3-ol and other impurities, ensuring quality control in pharmaceutical manufacturing. [, ]

A: 1H-indazol-3-ol can be used to synthesize copper(II) complexes. [] These complexes, incorporating ligands like 2,2′-bipyridyl and 1,10-phenanthroline, have shown promising anticancer activity in vitro against MCF7 breast cancer cells. [] The complexes exhibit DNA and bovine serum albumin (BSA) binding capabilities, suggesting potential mechanisms for their anticancer effects. []

A: Yes, 1H-indazol-3-ol, specifically its 1-benzyl derivative, can undergo polyfluoroalkylation and alkenylation reactions. [, ] These reactions, often involving difluorocarbene, can result in a mixture of N- and O-alkylated products. [, ]

A: While the provided abstract does not detail the significance, determining the crystal and molecular structure of 2-acetyl-3-indazolinone [] can contribute to understanding the structural features and potential intermolecular interactions of this 1H-indazol-3-ol derivative. This information can be valuable for designing new compounds with specific properties.

A: While the provided abstract doesn't offer specific applications, studying the photophysical behavior of 3-indazolinone [] can reveal insights into its excited state properties, including fluorescence, phosphorescence, and energy transfer mechanisms. This knowledge can be valuable for applications in areas like fluorescent probes, light-emitting materials, and photocatalysis.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。